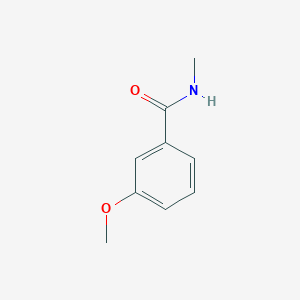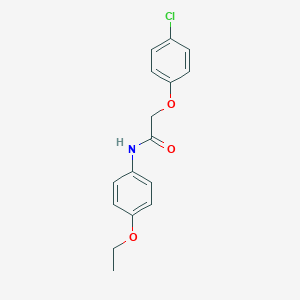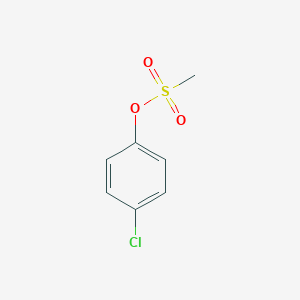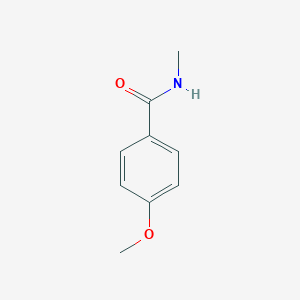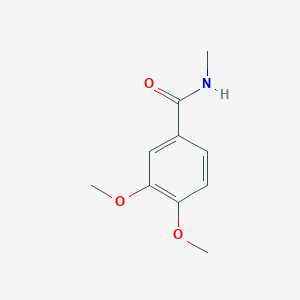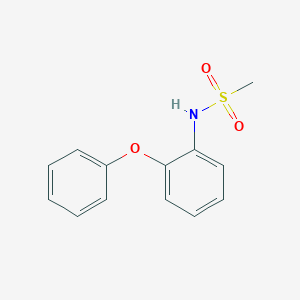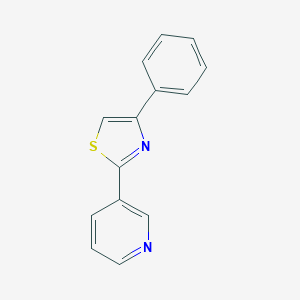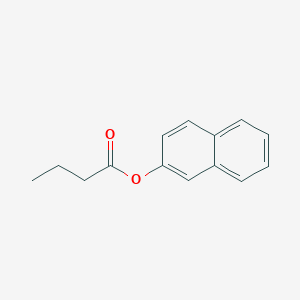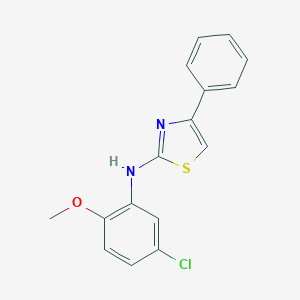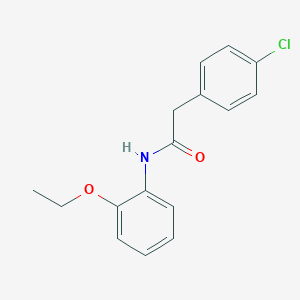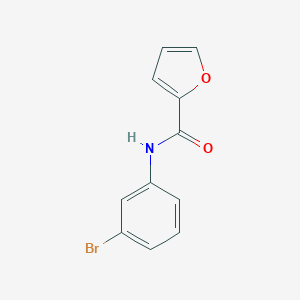
N-(3-bromophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)furan-2-carboxamide involves the inhibition of certain enzymes, which can lead to changes in gene expression and cell growth. Specifically, this compound has been shown to inhibit histone deacetylases, which are involved in the modification of histone proteins that regulate gene expression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(3-bromophenyl)furan-2-carboxamide are still being studied. However, it has been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)furan-2-carboxamide in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-bromophenyl)furan-2-carboxamide. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
Synthesemethoden
The synthesis of N-(3-bromophenyl)furan-2-carboxamide involves several steps, including the reaction of 3-bromophenylboronic acid with furan-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)furan-2-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. One area of research involves the inhibition of specific enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
19771-82-5 |
|---|---|
Produktname |
N-(3-bromophenyl)furan-2-carboxamide |
Molekularformel |
C11H8BrNO2 |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
N-(3-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



